N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is an oxalamide derivative characterized by a cyclohexene-substituted ethyl group at the N1 position and a hydroxylated, branched alkyl chain (3-hydroxy-4,4-dimethylpentyl) at the N2 position. The cyclohexene moiety introduces hydrophobicity and conformational flexibility, while the hydroxyl group may enhance solubility and metabolic interactions.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-17(2,3)14(20)10-12-19-16(22)15(21)18-11-9-13-7-5-4-6-8-13/h7,14,20H,4-6,8-12H2,1-3H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJUIFTZFOROHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NCCC1=CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity : The target compound’s cyclohexene and branched alkyl chain likely confer higher hydrophobicity compared to aromatic analogs like S336 or compound 17, which contain polar methoxy or pyridyl groups .
Thermodynamic and Solubility Properties
- Ethyl N-phenyloxalamate : Lacks intramolecular HB, resulting in lower ΔH° and ΔS°.
For the target compound, the hydroxyl group at N2 may form intramolecular HB with the oxalamide carbonyl, similar to compound 3 in . This could reduce solubility compared to non-HB analogs but improve stability in hydrophobic environments.
Metabolic Stability and Enzyme Interactions
- S336 (No. 1768): Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic stability of the oxalamide core .
- N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767): Metabolized via ester hydrolysis, unlike oxalamides .
- Target Compound : The hydroxyl group may facilitate phase II metabolism (e.g., glucuronidation), contrasting with S336’s methoxy and pyridyl groups, which resist hydrolysis .
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